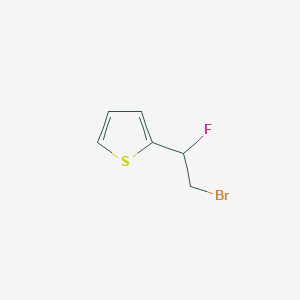

2-(2-Bromo-1-fluoroethyl)thiophene

Description

Properties

IUPAC Name |

2-(2-bromo-1-fluoroethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFS/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMWTAIPVYDLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Synthesis of 2-Bromothiophene

A critical precursor in the synthesis of 2-(2-Bromo-1-fluoroethyl)thiophene is 2-bromothiophene. The preparation of 2-bromothiophene is well-documented and involves selective bromination of thiophene under controlled conditions.

- Reactants: Thiophene, hydrobromic acid (HBr), hydrogen peroxide (H2O2), and ethylene dichloride as solvent.

- Procedure: Thiophene is mixed with ethylene dichloride and hydrobromic acid in a reactor equipped with stirring, condenser, and temperature control. Hydrogen peroxide (30% solution) is added dropwise at 30–40°C while maintaining stirring. After complete addition, the mixture is kept at this temperature for an additional 30 minutes.

- Outcome: The reaction yields 2-bromothiophene with a relative content exceeding 95% as confirmed by gas chromatography.

- Advantages: The process operates near room temperature, consumes low energy, uses safe raw materials, and is suitable for large-scale production.

Quantitative Data from Patent CN103819449A:

| Component | Amount (g) | Role |

|---|---|---|

| Thiophene | 84 | Starting material |

| Ethylene dichloride | 100 | Solvent |

| Hydrogen bromide | 166 | Brominating agent |

| Hydrogen peroxide | 110 (30%) | Oxidant for bromination |

- Temperature: 30–40°C

- Reaction time: 30 minutes post H2O2 addition

- 2-bromothiophene purity >95%

- High selectivity and yield reported

This bromination method is pivotal since 2-bromothiophene serves as the backbone for further functionalization toward this compound.

Introduction of the 2-Bromo-1-fluoroethyl Side Chain

The key transformation to obtain this compound involves installing a 2-bromo-1-fluoroethyl substituent on the thiophene ring, typically at the 2-position. This step requires both bromination and fluorination on an ethyl side chain attached to thiophene.

- Step 1: Formation of a 2-bromoethyl intermediate on the thiophene ring, often via bromination of a 2-ethylthiophene derivative or via halogenation of a suitable precursor.

- Step 2: Selective fluorination at the 1-position of the ethyl side chain to introduce the fluorine atom adjacent to the thiophene ring.

Such transformations often use halogen exchange reactions or nucleophilic substitution with fluorinating agents.

Reported Synthetic Routes and Catalytic Methods

While direct literature on the exact preparation of this compound is limited, related methodologies provide useful insights:

Bromination of Methylthiophene Derivatives: For example, 2-bromo-5-(bromomethyl)thiophene is synthesized by bromination of 2-methylthiophene using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding bromomethyl-substituted thiophene intermediates in moderate yields (~58%).

Suzuki Cross-Coupling for Functionalization: Palladium-catalyzed Suzuki coupling reactions enable the introduction of aryl groups on brominated thiophene derivatives, demonstrating the feasibility of functionalizing bromothiophene intermediates under mild conditions.

Fluorination Techniques: Fluorination of alkyl side chains adjacent to aromatic rings is typically achieved using electrophilic fluorinating agents or halogen exchange reactions with reagents such as Selectfluor, DAST (diethylaminosulfur trifluoride), or nucleophilic fluorides under controlled conditions.

Proposed Preparation Method for this compound

Based on the above data and common synthetic practices, a plausible preparation route is:

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Starting Material | Thiophene, 2-bromothiophene |

| Key Reagents | Hydrobromic acid, hydrogen peroxide, fluorinating agents |

| Reaction Temperature | 30–40°C for bromination; variable (often 0–30°C) for fluorination |

| Reaction Time | 30 minutes for bromination; several hours for fluorination |

| Yield | >95% purity for 2-bromothiophene; overall yield depends on subsequent steps |

| Purification Methods | Distillation, column chromatography |

| Safety and Scalability | Bromination step safe and scalable; fluorination requires careful handling of reagents |

Notes on Industrial and Laboratory Scale Preparation

- The bromination step is well-established, energy-efficient, and suitable for scale-up.

- Fluorination steps often require specialized reagents and careful temperature control due to reagent sensitivity.

- The use of palladium-catalyzed cross-coupling reactions can be employed to introduce further substituents if needed.

- Purification techniques must ensure removal of unreacted halides and side products to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-1-fluoroethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce thiophene sulfoxides or sulfones .

Scientific Research Applications

2-(2-Bromo-1-fluoroethyl)thiophene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1-fluoroethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Research Findings and Data Analysis

Physicochemical Properties

- Lipophilicity: Fluorine in 2-(4-Fluorophenyl)thiophene increases logP values (≈2.8), enhancing membrane permeability compared to non-fluorinated analogs .

- Thermal Stability : Brominated thiophenes generally exhibit higher decomposition temperatures (e.g., ~250°C for N-(4-Bromophenyl) derivatives) due to halogen-induced molecular rigidity .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromo-1-fluoroethyl)thiophene, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer : The synthesis of bromo-fluoroethyl thiophene derivatives typically involves halogenation or cross-coupling strategies. For the bromo-fluoroethyl moiety, bromination of a fluorinated precursor (e.g., using bromine in anhydrous dichloromethane under controlled temperatures) is a viable approach, as demonstrated in analogous compounds like 2-bromo-1-(2-fluorophenyl)ethanone . Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) can then integrate the thiophene ring, as seen in copolymer synthesis using 2-bromothiophene derivatives . Key parameters include stoichiometric control of brominating agents, reaction time (<2 hours to prevent over-bromination), and inert atmosphere to avoid oxidation. Post-synthesis purification via column chromatography or recrystallization (e.g., using dichloromethane/hexane systems) is critical to isolate the target compound from halogenated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy is essential.

- ¹H/¹³C NMR : Identifies substituent positions on the thiophene ring (e.g., splitting patterns for bromo-fluoroethyl groups). For example, the fluorine atom induces distinct deshielding effects in adjacent protons .

- High-Resolution MS : Confirms molecular weight (e.g., C₆H₅BrFS derivatives show characteristic isotopic patterns for Br and F) .

- IR Spectroscopy : Detects functional groups like C-Br (~550 cm⁻¹) and C-F (~1100 cm⁻¹) stretches .

Purity assessment via HPLC or melting point analysis (e.g., deviations >2°C indicate impurities) is recommended .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) predict the electronic properties of this compound, and how do these compare with experimental spectroscopic data?

- Methodological Answer : DFT/B3LYP calculations (6-31G* basis set) can model frontier molecular orbitals (FMOs) to predict HOMO-LUMO gaps, which correlate with UV-Vis absorption spectra . For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing charge-transfer properties. However, discrepancies may arise between theoretical and experimental band gaps due to solvent effects (e.g., polar solvents stabilize excited states) or approximations in basis sets. Researchers should cross-validate computational results with experimental UV-Vis and cyclic voltammetry data .

Q. What are the key challenges in analyzing reaction mechanisms involving the bromo and fluoro substituents in thiophene derivatives under cross-coupling conditions?

- Methodological Answer : Bromine’s leaving-group ability and fluorine’s strong C-F bond can lead to competing pathways. For example, in Pd-catalyzed reactions, bromine may undergo oxidative addition more readily than fluorine, favoring thiophene-bromine bond activation . Side reactions like β-hydride elimination or defluorination require careful monitoring via in situ techniques (e.g., FTIR or GC-MS). Solvent choice (e.g., DMF vs. THF) also impacts reactivity; DMF enhances Pd catalyst stability but may promote unwanted solvolysis .

Q. What are the potential toxicity concerns of thiophene derivatives like this compound in biological assays?

- Methodological Answer : Thiophene rings are associated with bioactivation risks, potentially forming reactive metabolites (e.g., epoxides or thiophene-S-oxides) that bind to cellular macromolecules . For bromo-fluoro derivatives, in vitro cytotoxicity assays (e.g., MTT tests on hepatic cell lines) and metabolite profiling (via LC-MS/MS) are recommended. Structural modifications, such as introducing electron-withdrawing groups, may reduce metabolic activation .

Q. How should researchers address discrepancies between theoretical calculations and experimental data regarding the reactivity of bromo-fluoroethyl groups on thiophene?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting solvent or temperature effects). To resolve these:

- Perform solvent-adjusted DFT calculations (e.g., using the SMD model) to better match experimental conditions .

- Use advanced spectroscopic techniques (e.g., time-resolved fluorescence) to probe excited-state dynamics not captured in static DFT models .

- Compare kinetic data (e.g., reaction rates under varying temperatures) with Arrhenius plots derived from computed activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.